molecular formula C25H20F5NO4 B11055249 N-cyclohexyl-1-methyl-2-oxo-1-[(pentafluorophenyl)carbonyl]-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxamide

N-cyclohexyl-1-methyl-2-oxo-1-[(pentafluorophenyl)carbonyl]-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxamide

Cat. No.: B11055249
M. Wt: 493.4 g/mol
InChI Key: PMWHDROTHZCXNT-UHFFFAOYSA-N
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Description

N-CYCLOHEXYL-1-METHYL-2-OXO-1-(PENTAFLUOROBENZOYL)-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXAMIDE is a complex organic compound with a unique structure that includes a cyclohexyl group, a pentafluorobenzoyl group, and a dihydrocyclopropa[c]chromene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOHEXYL-1-METHYL-2-OXO-1-(PENTAFLUOROBENZOYL)-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-CYCLOHEXYL-1-METHYL-2-OXO-1-(PENTAFLUOROBENZOYL)-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but they often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

N-CYCLOHEXYL-1-METHYL-2-OXO-1-(PENTAFLUOROBENZOYL)-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-CYCLOHEXYL-1-METHYL-2-OXO-1-(PENTAFLUOROBENZOYL)-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dihydrocyclopropa[c]chromene derivatives and compounds with similar functional groups, such as:

Uniqueness

N-CYCLOHEXYL-1-METHYL-2-OXO-1-(PENTAFLUOROBENZOYL)-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXAMIDE is unique due to its combination of a pentafluorobenzoyl group and a dihydrocyclopropa[c]chromene core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C25H20F5NO4

Molecular Weight

493.4 g/mol

IUPAC Name

N-cyclohexyl-1-methyl-2-oxo-1-(2,3,4,5,6-pentafluorobenzoyl)-7bH-cyclopropa[c]chromene-1a-carboxamide

InChI

InChI=1S/C25H20F5NO4/c1-24(21(32)14-15(26)17(28)19(30)18(29)16(14)27)20-12-9-5-6-10-13(12)35-23(34)25(20,24)22(33)31-11-7-3-2-4-8-11/h5-6,9-11,20H,2-4,7-8H2,1H3,(H,31,33)

InChI Key

PMWHDROTHZCXNT-UHFFFAOYSA-N

Canonical SMILES

CC1(C2C1(C(=O)OC3=CC=CC=C23)C(=O)NC4CCCCC4)C(=O)C5=C(C(=C(C(=C5F)F)F)F)F

Origin of Product

United States

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